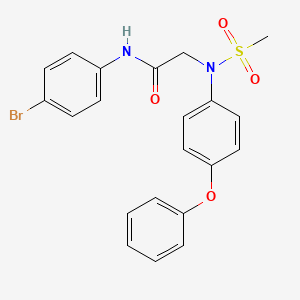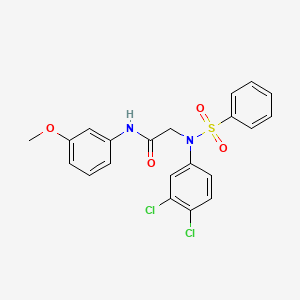![molecular formula C18H30N2OS B6002407 2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002407.png)
2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, also known as TAK-659, is a small molecule drug that has been developed as a potential treatment for various types of cancer and autoimmune disorders. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways.
Wirkmechanismus
2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol works by selectively inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes play a key role in the signaling pathways that regulate cell growth, differentiation, and survival. By blocking the activity of these enzymes, this compound can disrupt the signaling pathways that promote cancer cell growth and inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. This compound can inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation in autoimmune disorders. In addition, this compound has been shown to modulate the immune system by reducing the activity of certain immune cells, such as B-cells and T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is its selectivity for BTK and ITK enzymes, which can minimize off-target effects and reduce toxicity. In addition, this compound has shown good oral bioavailability and pharmacokinetic properties, which can facilitate its use in clinical trials. However, one of the limitations of this compound is its potential for drug-drug interactions, as it can inhibit the activity of other enzymes involved in drug metabolism.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol. One area of interest is the development of combination therapies that can enhance the efficacy of this compound in cancer and autoimmune disorders. In addition, further studies are needed to optimize the dosing and administration of this compound in clinical trials. Finally, ongoing research is focused on identifying biomarkers that can predict the response to this compound and guide patient selection for treatment.
Synthesemethoden
The synthesis of 2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves a multi-step process that starts with the reaction of 2-chloroethanol with 2-thiophenemethanol in the presence of a base to form 2-[1-(2-thienylmethyl)-2-hydroxyethyl]thiophene. This intermediate is then reacted with cyclohexylmethylamine and piperazine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune disorders.
Eigenschaften
IUPAC Name |
2-[4-(cyclohexylmethyl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2OS/c21-11-8-17-14-19(13-16-5-2-1-3-6-16)9-10-20(17)15-18-7-4-12-22-18/h4,7,12,16-17,21H,1-3,5-6,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYMKLCDRXYNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B6002331.png)
![1-(2-methylphenyl)-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6002332.png)

![ethyl 3-benzyl-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6002342.png)
![5-{1-[(6-methyl-1-benzofuran-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6002347.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6002366.png)
![1-(diethylamino)-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6002368.png)
![N-[2-(5-oxoprolyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B6002384.png)


![N-(2-methylphenyl)-3-{[4-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6002400.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6002418.png)
![methyl 4-[7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6002422.png)
